Domperidone Maleate

Vue d'ensemble

Description

Domperidone Maleate is a compound that acts as a dopamine receptor antagonist. It is primarily used to treat nausea and vomiting, as well as certain gastrointestinal disorders such as gastroparesis (delayed gastric emptying). This compound increases the level of prolactin in the human body and is sometimes used off-label to promote breast milk production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Domperidone Maleate can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthesis involves the following steps :

Cyclization of ortho-phenylenediamine with carbonyl reagents: This step is followed by coupling with 1,3-dihalopropane.

Coupling reaction of ortho-halo or ortho-amino substituted nitrobenzene with 1,3-disubstituted propane: This is followed by reduction and cyclization. This route avoids the production of di-substituted by-products and has higher reaction selectivity.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Domperidone Maleate undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

Domperidone maleate exhibits several key pharmacological characteristics:

- Mechanism of Action : It works by blocking dopamine receptors in the chemoreceptor trigger zone of the central nervous system, which helps mitigate nausea and vomiting. Unlike some other antiemetics, it has minimal central nervous system penetration, reducing the risk of neurological side effects .

- Bioavailability : Domperidone has a low oral bioavailability (approximately 15%) due to extensive first-pass metabolism. This characteristic necessitates the development of alternative formulations to enhance its therapeutic efficacy .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Nausea and Vomiting : It is commonly prescribed for patients experiencing nausea and vomiting due to chemotherapy, surgery, or gastrointestinal disorders .

- Gastroparesis : The drug is effective in managing symptoms of gastroparesis, a condition characterized by delayed gastric emptying, which can lead to severe discomfort and nutritional issues .

- Dyspepsia : Domperidone is also used to alleviate symptoms of dyspepsia, enhancing gastric motility and improving digestion .

Innovative Drug Delivery Systems

Recent research has focused on improving the delivery and efficacy of this compound through various advanced formulations:

Transdermal Delivery Systems

Transdermal formulations have been developed to bypass gastrointestinal absorption issues associated with oral administration. Studies have explored using patches and films that incorporate domperidone into polymer matrices for sustained release. Key findings include:

| Formulation Type | Polymer Used | Chemical Enhancer | In Vitro Release (%) | In Vitro Permeation (μg/cm²) |

|---|---|---|---|---|

| Patch | HPMC E15 | Eucalyptus Oil | 90.7 | 6806.64 |

| Patch | PVP | Menthol | 1832.16 | Not specified |

These formulations demonstrated promising results in enhancing drug release and permeation through the skin, making them suitable for long-term treatment options .

Self-Emulsifying Drug Delivery Systems

Self-emulsifying drug delivery systems have been developed to improve the solubility and bioavailability of this compound. Research indicates that lipid-based formulations significantly enhance oral absorption by facilitating drug solubilization in the gastrointestinal tract. The following parameters were evaluated:

- Droplet Size : Smaller droplet sizes improve surface area for absorption.

- Viscosity and pH Stability : Formulations were characterized for their stability under physiological conditions.

The studies showed that these systems could potentially increase the bioavailability of domperidone by overcoming its solubility limitations .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Chemotherapy-Induced Nausea : A study involving cancer patients receiving chemotherapy demonstrated that those treated with domperidone experienced significant reductions in nausea compared to those receiving standard care .

- Gastroparesis Management : In patients with diabetic gastroparesis, treatment with domperidone led to improved gastric emptying times and enhanced quality of life indicators .

Mécanisme D'action

Domperidone Maleate acts as a peripherally selective antagonist of the dopamine D2 and D3 receptors. It increases gastrointestinal motility by blocking dopamine receptors in the gut, which enhances the movement of food through the digestive tract. It also acts on the chemoreceptor trigger zone in the brain, which is involved in nausea and vomiting .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metoclopramide: Another dopamine receptor antagonist used to treat nausea and vomiting. Unlike Domperidone Maleate, Metoclopramide can cross the blood-brain barrier and may cause central nervous system side effects.

Cisapride: A prokinetic agent that increases gastrointestinal motility but has been associated with serious cardiac side effects.

Uniqueness

This compound is unique in its ability to selectively block peripheral dopamine receptors without significant central nervous system side effects. This makes it a preferred choice for patients who are sensitive to the neurological side effects of other dopamine receptor antagonists .

Activité Biologique

Domperidone maleate is a medication primarily used as an antiemetic and for the treatment of gastrointestinal disorders. It acts as a dopamine D2 receptor antagonist, primarily in the periphery, which makes it effective in alleviating nausea and vomiting without significantly affecting the central nervous system. This article explores its biological activity, pharmacodynamics, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Pharmacodynamics

Domperidone selectively blocks D2 and D3 dopamine receptors located in the chemoreceptor trigger zone (CTZ) of the brain and in the gastrointestinal tract. By inhibiting these receptors, domperidone effectively reduces nausea and vomiting. Additionally, it stimulates gastric motility by enhancing peristalsis and increasing lower esophageal sphincter tone, making it beneficial for patients with gastroparesis or gastroesophageal reflux disease (GERD) .

Mechanism of Action:

- Dopamine Receptor Antagonism: Primarily targets D2 receptors.

- Prolactin Release: Increases prolactin secretion by blocking D2 receptors in lactotrophs of the anterior pituitary gland, which can enhance lactation .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its clinical efficacy:

- Absorption: Oral bioavailability is low (13–17%) due to extensive first-pass metabolism. However, bioavailability increases significantly with intramuscular administration (90%) .

- Metabolism: Predominantly metabolized by CYP3A4/5 in the liver and intestines. All metabolites are inactive regarding D2 receptor antagonism .

- Half-life: The terminal half-life is approximately 7-9 hours, with variations based on formulation and patient factors .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Oral Administration | Intramuscular Administration |

|---|---|---|

| Bioavailability | 13–17% | 90% |

| Peak Plasma Concentration (Cmax) | ~60 minutes post-dose | Varies |

| Half-life | 7-9 hours | Varies |

Clinical Applications

Domperidone is utilized in various clinical settings:

- Gastroesophageal Reflux Disease (GERD): Studies have shown that domperidone can provide symptomatic relief for GERD patients. In one study involving patients refractory to proton pump inhibitors (PPIs), domperidone did not significantly improve quality of life compared to placebo .

- Lactation Support: Research indicates that domperidone can enhance milk production in lactating mothers, with significant increases in milk volume observed compared to placebo .

- Gastroparesis: Domperidone is often prescribed for patients with delayed gastric emptying, showing improvements in symptoms such as nausea and vomiting.

Case Studies and Research Findings

Numerous clinical trials have evaluated the efficacy of domperidone:

- A double-blind study involving 29 patients with GERD showed no additional benefit from adding domperidone to PPI therapy, indicating that while it may help some patients, its efficacy can vary based on individual response .

- Another trial assessed the effects of domperidone on milk production in mothers of premature infants. Results indicated a significant increase in milk volume among those receiving domperidone compared to placebo .

Table 2: Summary of Clinical Trials Involving Domperidone

| Study Focus | Participants | Treatment Regimen | Outcome |

|---|---|---|---|

| GERD Treatment | 29 | PPI + Domperidone vs PPI + Placebo | No significant improvement |

| Lactation Support | 16 | Domperidone vs Placebo | Mean increase in milk production: 49.5 mL vs 8.0 mL (p < 0.05) |

| Gastroparesis | Varies | Domperidone as adjunct therapy | Symptomatic relief noted |

Safety Profile

While generally considered safe, domperidone has been associated with several adverse effects:

- Neuropsychiatric Events: There are reports linking high doses of domperidone to serious neuropsychiatric events, including agitation and suicidal ideation .

- Cardiac Risks: Caution is advised due to potential cardiac side effects related to QT interval prolongation, particularly in patients with underlying conditions or those taking other medications affecting cardiac rhythm .

Propriétés

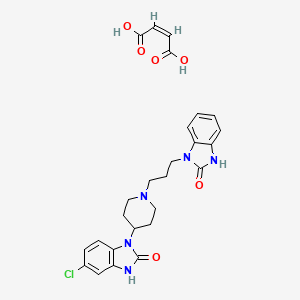

IUPAC Name |

(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUUYDZHCOULIO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57808-66-9 (Parent), 110-16-7 (Parent) | |

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901019221 | |

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83898-65-1, 99497-03-7 | |

| Record name | Domperidone maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domperidone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMPERIDONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Domperidone Maleate exert its antiemetic effect?

A1: this compound is a dopamine receptor (D2) antagonist. It primarily acts on dopamine receptors located in the chemoreceptor trigger zone of the brain and in the gastrointestinal tract. [, ] By blocking these receptors, this compound prevents dopamine-induced nausea and vomiting. []

Q2: Does this compound affect gastric motility?

A2: Yes, this compound exhibits prokinetic properties by blocking peripheral dopamine receptors. [] It enhances gastric emptying and reduces small bowel transit time. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24ClN5O2 · C4H4O4. Its molecular weight is 541.99 g/mol. []

Q4: How can the dissolution rate of this compound be improved?

A4: Various approaches have been investigated to enhance the dissolution rate of this compound. One strategy is the formation of solid dispersions with polymers like polyethylene glycol (PEG) 6000 and PVP K25. This approach, particularly using the solvent evaporation method, has shown significant improvement in dissolution, potentially due to reduced drug crystallinity. [] Another approach is complexation with hydroxypropyl β-cyclodextrin (HPβCD), both with and without hydrophilic polymers like PVP, HPMC, and PEG. []

Q5: Can this compound be formulated into a transdermal drug delivery system?

A5: Yes, research has explored the development of transdermal patches for this compound. Matrix-type patches using blends of polymers like PVP and EC have shown promising results. [] The concentration of hydrophilic polymers like PVP has been shown to influence drug release from these patches. []

Q6: What types of sustained-release formulations have been investigated for this compound?

A6: Researchers have investigated floating drug delivery systems (FDDS) for sustained-release of this compound. [, ] These formulations use polymers like HPMC, xanthan gum, and sodium alginate, along with gas-generating agents like sodium bicarbonate. [, , ] The concentration and viscosity of the polymers influence the drug release profile. []

Q7: How does the bioavailability of this compound vary with different routes of administration?

A7: Oral administration of this compound results in low bioavailability due to extensive first-pass metabolism in the liver. [] Transdermal drug delivery systems have been explored to bypass the first-pass effect and potentially increase bioavailability. [, ]

Q8: What is the impact of antacids on this compound pharmacokinetics?

A8: Co-administration of antacids (famotidine and Cascara, bismuth subnitrate and magnesium carbonate) with this compound has been shown to delay absorption. [] While the area under the curve (AUC) showed an insignificant increase, the time to reach maximum concentration (Tmax) was significantly prolonged. []

Q9: Has the absolute bioavailability of micronized this compound been investigated?

A9: Yes, studies in dogs have assessed the absolute bioavailability of micronized this compound. The results indicated a bioavailability of 40.43%, suggesting potential improvements over conventional formulations. []

Q10: What is the influence of HPβCD and hydrophilic polymers on the solubility of this compound?

A10: Complexation with HPβCD significantly enhances the solubility of this compound. [] The addition of hydrophilic polymers like PVP, HPMC, and PEG further improves the complexation and solubilizing efficiencies of HPβCD. [] This enhancement is attributed to stronger drug amorphization and entrapment within the HPβCD complex. []

Q11: What analytical techniques are commonly employed for the quantification of this compound?

A11: Several analytical methods have been developed and validated for the quantification of this compound. These methods include:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying this compound in plasma [] and pharmaceutical formulations. [, ]

- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a rapid and cost-effective approach for simultaneous quantification of this compound with other drugs in formulations. [, , ]

- UV-Spectrophotometry: This technique, particularly when combined with derivative spectroscopy or chemometric methods like PLS and PCR, is utilized for its simplicity and cost-effectiveness in analyzing this compound in pharmaceutical formulations. [, , , , ]

Q12: Has the efficacy of this compound in treating functional dyspepsia been evaluated?

A12: Yes, clinical trials have assessed the efficacy and safety of this compound in patients with functional dyspepsia. The results demonstrate that this compound effectively alleviates symptoms such as early satiety, epigastric fullness, nausea, vomiting, and epigastric pain. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.